molecular formula C18H22N2O B3137207 N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide CAS No. 436089-24-6

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Cat. No.: B3137207
CAS No.: 436089-24-6
M. Wt: 282.4 g/mol
InChI Key: JIULMKQRKXFAIB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (CAS 436089-24-6) is an organic compound with the molecular formula C 18 H 22 N 2 O and a molecular weight of 282.38 g/mol [ ]. This benzamide derivative is a key chemical building block in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound is recognized in scientific research as CHMFL-BTK-01 , a highly selective and potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [ ]. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [ ]. As an irreversible inhibitor, this compound forms a covalent bond with the cysteine 481 residue (Cys481) in the active site of BTK, leading to permanent inhibition and prolonged suppression of oncogenic signaling pathways, making it a valuable tool for dissecting BTK function in pathological models [ ]. Its discovery was achieved through a structure-based drug design approach, and it demonstrates superior selectivity, minimizing off-target effects on other kinases, which is a significant advantage for precise pharmacological studies [ ]. The chemical is offered by multiple suppliers for research purposes [ ][ ]. It is classified as an irritant (Xi) and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals [ ].

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-12-5-10-15(19)11-16(12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIULMKQRKXFAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative disorders. Research indicates that compounds of similar structure can slow the progression of diseases like Parkinson's and Alzheimer's by modulating neurotransmitter activity and protecting neuronal integrity .

Case Study:
In a study involving animal models of neurodegeneration, administration of benzamide derivatives showed promise in enhancing cognitive functions and reducing neuroinflammation. The dosage ranged from 1 to 10 mg/kg, demonstrating a dose-dependent response in behavioral assessments .

Biochemical Applications

Enzyme Interactions:
This compound plays a crucial role in biochemical research as a ligand for various enzymes. It has been shown to interact with heme oxygenase-1, influencing heme degradation pathways and promoting antioxidant responses within cells.

Cellular Effects:
Research highlights that this compound can modulate gene expression by affecting transcription factors involved in cellular metabolism and stress responses. Its influence on metabolic enzymes alters the flux of metabolites, which is vital for maintaining cellular homeostasis.

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as an essential precursor for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Synthesis Pathways:
The compound can be synthesized through reactions involving 5-amino-2-methylbenzoic acid and benzoyl chloride under basic conditions. This synthetic route highlights the compound's utility in developing novel materials with specific properties.

Materials Science

Novel Materials Development:
The compound is also explored for its potential in materials science, particularly in creating polymers and specialty chemicals with tailored electronic or optical properties. Its structural characteristics can lead to unique interactions within polymer matrices, enhancing material performance in applications such as sensors or coatings.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Case Studies
Medicinal ChemistryNeurodegenerative disorder treatmentDose-dependent cognitive enhancement in animal studies
Biochemical ResearchEnzyme interaction studiesModulates heme oxygenase-1 activity
Organic SynthesisPrecursor for complex organic moleculesSynthesis via 5-amino-2-methylbenzoic acid
Materials ScienceDevelopment of novel polymersUnique electronic properties observed

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Substituent Effects:
  • Tert-butyl vs. Alkoxy/Phenoxy Groups: N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide () replaces the tert-butyl group with a 2-phenoxyethoxy chain. N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () features a methoxy group on the phenyl ring and a methoxyethoxy chain on the benzamide. These groups reduce steric hindrance but enhance polarity, likely lowering melting points relative to tert-butyl derivatives .
  • Halogen and Triazine Modifications :

    • Compounds 51–55 in incorporate sulfamoyl and triazine moieties with fluorine, trifluoromethyl, and methoxy substituents. Their melting points (237–279°C) suggest high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking). The tert-butyl group in the target compound may similarly enhance thermal stability but reduce solubility in polar solvents .
Table 1: Substituent Effects on Melting Points
Compound Substituents (Benzamide) Substituents (Amine) Melting Point (°C)
Target Compound 4-(tert-butyl) 5-amino-2-methylphenyl Not reported
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoyl (51) 4-benzylthio, 2-chloro 5-(3-fluorophenyl)triazin-3-yl 266–268
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoyl (52) 4-benzylthio, 2-chloro 5-(4-trifluoromethylphenyl)triazin-3-yl 277–279
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide 4-(2-phenoxyethoxy) 5-amino-2-methylphenyl Discontinued

Biological Activity

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

1. Chemical Structure and Properties

This compound is classified as an aromatic amide. Its structure consists of a central benzamide group with a tert-butyl group attached to one benzene ring and a 5-amino-2-methylphenyl group attached to the nitrogen of the amide. This configuration imparts unique chemical properties that influence its biological activity.

Enzyme Interactions

The compound has been shown to interact with several key enzymes, notably heme oxygenase-1 (HO-1). HO-1 is crucial for the degradation of heme into biliverdin, iron ions, and carbon monoxide. This compound inhibits HO-1 activity, which may lead to alterations in cellular metabolism and oxidative stress responses.

Cell Signaling Pathways

Research indicates that this compound affects various cell signaling pathways, potentially modulating gene expression and influencing cellular metabolism. It may alter the activity of transcription factors, thereby changing gene expression profiles and impacting metabolic enzyme activities.

Antioxidant Activity

In laboratory studies, this compound demonstrated antioxidant properties. At lower doses, it exhibited beneficial effects by scavenging reactive oxygen species (ROS), which are implicated in cellular damage and disease progression.

Dosage Effects

The biological effects of this compound vary significantly with dosage. Lower concentrations have shown protective effects in cellular models, while higher concentrations may lead to cytotoxicity. This dose-dependent behavior is critical for determining therapeutic windows in potential applications.

4. Molecular Mechanisms

The molecular mechanism underlying the activity of this compound involves its binding to specific biomolecules within cells. By interacting with the active sites of enzymes such as HO-1, it can inhibit or activate their functions, leading to downstream effects on metabolism and cell signaling.

Pharmaceutical Development

Given its biological activity, this compound holds promise for drug development. It can serve as a lead compound for designing new therapeutic agents aimed at conditions characterized by oxidative stress or inflammation.

Industrial Uses

In addition to its pharmaceutical potential, this compound may find applications in industrial settings for the synthesis of dyes and specialty chemicals due to its stable structure and reactivity.

6. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzamide class, providing insights into their efficacy:

CompoundActivityReference
CBS1118 (related aminobenzamide)Inhibits Ebola virus entry
Pyrrole-benzamide derivativesAntibacterial activity against Staphylococcus aureus
Benzamides with oxadiazoleLarvicidal activities against mosquito larvae

These findings underscore the potential of benzamide derivatives, including this compound, in therapeutic applications.

7.

This compound exhibits significant biological activity through its interactions with key enzymes and modulation of cellular processes. Its potential applications in pharmaceuticals and industry make it a valuable compound for further research. Ongoing studies will be essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. How do researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • PK/PD Modeling : Correlate plasma exposure (AUC) with target modulation (e.g., H3 acetylation levels) to identify optimal dosing regimens.
  • Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs (e.g., brain) vs. plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.